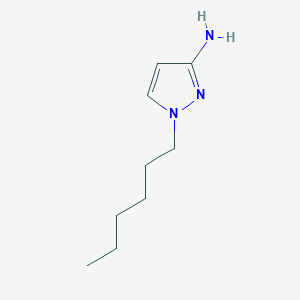

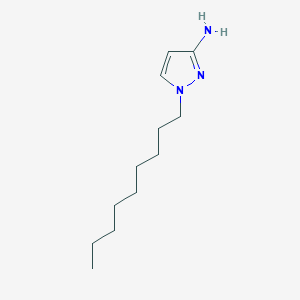

1-Nonyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Domino Reaction and Heterocycle Synthesis

1-Nonyl-1H-pyrazol-3-amine is used in multicomponent domino reactions, leading to the synthesis of novel heterocycles. These reactions provide selective access to unique compounds like pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, which have potential applications in various fields including pharmaceuticals and materials science (Jiang et al., 2014).

Characterization and Bioactivity Studies

Pyrazole derivatives, including those related to this compound, have been extensively studied for their structural characteristics and potential biological activities. These studies include X-Ray crystallography and identification of pharmacophore sites for antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Catalyst in Organic Synthesis

The compound has been used in Rh(III)-catalyzed intermolecular C-H amination, a process important in the development of drugs and other organic compounds. This method features low catalyst loading and a broad scope of aminating reagents (Wu et al., 2014).

Microwave-Assisted Preparation

It plays a role in the microwave-assisted preparation of pyrazole-5-amines, demonstrating efficiency and environmental friendliness. This method is significant in producing compounds used in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).

Ullmann and Acylation Reactions

This compound is involved in Ullmann and acylation reactions for decorating the pyrazole ring. These reactions are key in synthesizing various biologically active compounds (Bou-Petit et al., 2020).

Mechanism of Action

Target of Action

1-Nonyl-1H-pyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

properties

IUPAC Name |

1-nonylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPYLPYKQQDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)